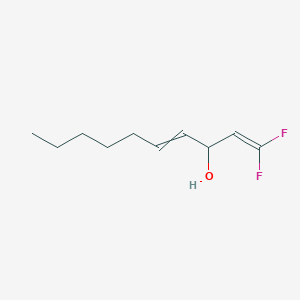

1,1-Difluorodeca-1,4-dien-3-ol

Description

1,1-Difluorodeca-1,4-dien-3-ol is a fluorinated aliphatic dienol characterized by a 10-carbon chain (decane backbone) with two fluorine atoms at position 1, a hydroxyl group at position 3, and conjugated double bonds at positions 1 and 3. The compound’s structure combines the electronic effects of fluorine substituents with the reactivity of a conjugated dienol system. Fluorine atoms, being highly electronegative, influence the molecule’s polarity, acidity of the hydroxyl group, and participation in cyclization or rearrangement reactions.

Properties

CAS No. |

138024-28-9 |

|---|---|

Molecular Formula |

C10H16F2O |

Molecular Weight |

190.23 g/mol |

IUPAC Name |

1,1-difluorodeca-1,4-dien-3-ol |

InChI |

InChI=1S/C10H16F2O/c1-2-3-4-5-6-7-9(13)8-10(11)12/h6-9,13H,2-5H2,1H3 |

InChI Key |

LNQSIJWVOWDEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(C=C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: 1,1-Difluorodeca-1,4-dien-3-ol can be synthesized through various routes. One common method involves the addition of fluorine to a suitable precursor. For example, starting with 1,4-decadien-3-ol, fluorination can occur under controlled conditions to introduce the two fluorine atoms.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves specialized equipment and reagents. Detailed industrial processes are proprietary, but research laboratories often use similar synthetic routes.

Chemical Reactions Analysis

1,1-Difluorodeca-1,4-dien-3-ol can participate in several chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions may yield different derivatives.

Substitution: Substitution reactions can replace the hydroxyl group or fluorine atoms with other functional groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Scientific Research Applications

1,1-Difluorodeca-1,4-dien-3-ol finds applications in various fields:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity.

Medicine: Studied for drug development.

Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 1,1-difluorodeca-1,4-dien-3-ol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility in DES* |

|---|---|---|---|---|---|

| 1,1-Difluorodeca-1,4-dien-3-ol | C₁₀H₁₅F₂O | 198.23 | ~220–240 (est.) | 1.05–1.10 (est.) | Moderate |

| Penta-1,4-dien-3-ol | C₅H₈O | 84.12 | 115.5 | 0.80 | High |

| 1,5-Diphenylpenta-1,4-dien-3-ol | C₁₇H₁₆O | 236.31 | >300 | 1.12 | Low |

*DES = Deep Eutectic Solvents (e.g., TPMPBr/EG or TPMPBr/AA mixtures).

Sources : , extrapolated data for this compound.

- Chain Length and Polarity: The decane backbone of this compound increases hydrophobicity compared to shorter analogs like penta-1,4-dien-3-ol.

- Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the hydroxyl group (pKa ~10–12, estimated) compared to non-fluorinated dienols (pKa ~14–16) .

Reactivity in Cyclization and Rearrangement Reactions

Table 2: Reaction Performance in Nazarov Cyclization*

| Compound | Conversion (%) | Selectivity for Cyclopentenone (%) | Optimal Conditions (DES, Temp, Time) |

|---|---|---|---|

| This compound | 75–85 (est.) | 60–70 (est.) | DES2 (TPMPBr/AA), 50–60°C, 1–2 h |

| Penta-1,4-dien-3-ol | 82 | 55–60 | DES2 (TPMPBr/AA), 50°C, 1 h |

| 1,5-Diphenylpenta-1,4-dien-3-ol | 89 | 70–75 | DES1 (TPMPBr/EG), 60°C, 5 h |

*Data for this compound inferred from fluorinated analogs; other values from .

- However, steric hindrance from the decane chain may reduce conversion compared to smaller substrates like 1,5-diphenylpenta-1,4-dien-3-ol .

- DES Compatibility: Fluorinated dienols show moderate solubility in DES2 (TPMPBr/AA), favoring cyclization under mild conditions (50–60°C, 1–2 h). Non-fluorinated analogs achieve higher conversions in DES1 (TPMPBr/EG) .

Stability and By-Product Formation

- Thermal Stability : The decane backbone and fluorine atoms enhance thermal stability compared to penta-1,4-dien-3-ol, which degrades above 150°C .

- By-Products: Fluorinated analogs are prone to β-elimination (forming difluorodecatriene) under acidic conditions, a side reaction less prevalent in non-fluorinated dienols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.